N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Substitution Reactions:
Formation of the Benzamide Moiety: The benzamide group can be introduced through acylation reactions involving benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethylthiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
- N-(4,5-dimethylthiazol-2-yl)-4-(N-ethyl-N-p-tolylsulfamoyl)benzamide
- N-(4,5-dimethylthiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)aniline
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique structure might also influence its solubility, stability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-4-23(17-8-6-5-7-9-17)28(25,26)18-12-10-16(11-13-18)19(24)22-20-21-14(2)15(3)27-20/h5-13H,4H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEBFSIEEPGCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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